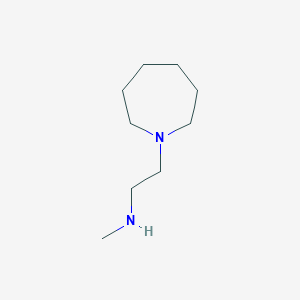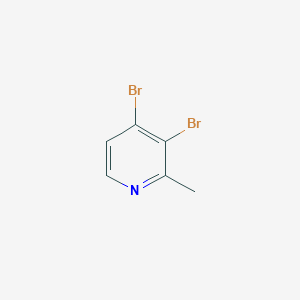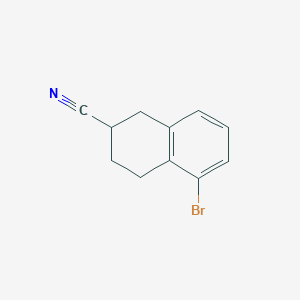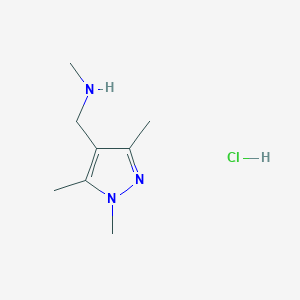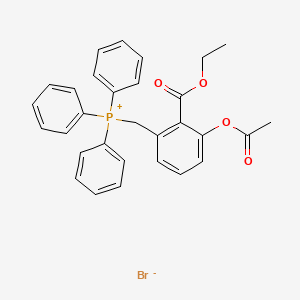![molecular formula C8H5BrClNS B3218286 7-Bromo-2-(chloromethyl)benzo[d]thiazole CAS No. 1188233-96-6](/img/structure/B3218286.png)
7-Bromo-2-(chloromethyl)benzo[d]thiazole
Overview
Description
7-Bromo-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(chloromethyl)benzo[d]thiazole typically involves the bromination and chloromethylation of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzenethiol with bromine to form 2-bromobenzenethiol, followed by cyclization with chloroacetyl chloride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chloromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Electrophilic substitution: Reagents like nitric acid or sulfuric acid for nitration and sulfonation reactions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzo[d]thiazole derivatives.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.
Scientific Research Applications
7-Bromo-2-(chloromethyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s bromine and chlorine atoms can form halogen bonds with amino acid residues, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]thiazole: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromo-2-methylbenzo[d]thiazole: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and uses.
2-Bromo-6-chlorobenzothiazole: Has a different substitution pattern, leading to distinct chemical behavior.
Uniqueness
7-Bromo-2-(chloromethyl)benzo[d]thiazole is unique due to the presence of both bromine and chlorine atoms, which confer specific reactivity and potential for diverse applications. Its dual halogenation allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCKKFUGAURTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


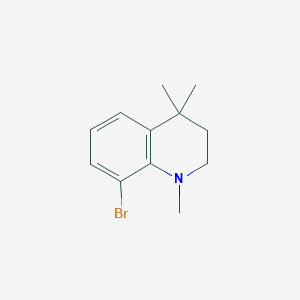
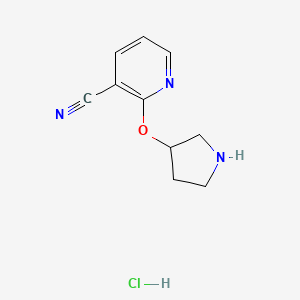
![[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE](/img/structure/B3218217.png)
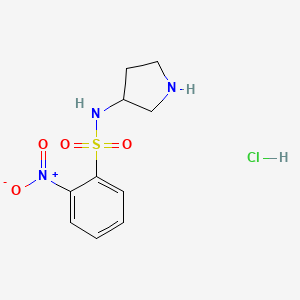
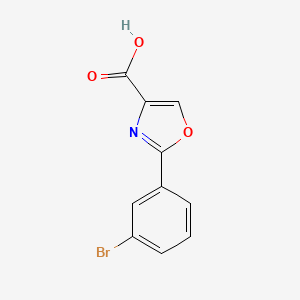
![4,7-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B3218246.png)
![4,6-Difluorobenzo[d]thiazol-2-ol](/img/structure/B3218254.png)
